![molecular formula C8H7F3O3S B1372035 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid CAS No. 1174851-74-1](/img/structure/B1372035.png)
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Overview
Description
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid, also known as TMTFA, is an organic compound that belongs to the thiophene family. It has a molecular weight of 240.2 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[(2,2,2-Trifluoroethoxy)methyl]-2-thiophenecarboxylic acid . The InChI code is 1S/C8H7F3O3S/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, including 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid , have been studied for their potential anticancer properties . The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth.
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) . Their molecular framework can be modified to enhance efficacy and reduce side effects.
Antimicrobial Applications
Research has shown that thiophene compounds exhibit antimicrobial activity . This particular acid could be used to synthesize new antibiotics or antiseptic agents, addressing the growing concern of antibiotic resistance.
Organic Semiconductors
Thiophene-based molecules play a significant role in the advancement of organic semiconductors . The unique electronic properties of 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid could contribute to the development of more efficient organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
The compound’s structural features are beneficial for fabricating OLEDs . Its ability to conduct electricity and emit light can be harnessed to create more durable and flexible displays.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid could be incorporated into coatings to protect metals from corrosion.
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACKXUFQJWUSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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